molecular formula C14H14Cl3NO B1412772 1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride CAS No. 2206264-62-0

1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride

Cat. No.: B1412772
CAS No.: 2206264-62-0
M. Wt: 318.6 g/mol
InChI Key: CZXHCVBRZVKLJD-UHFFFAOYSA-N
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Description

It is a potent psychoactive substance that has been used for various purposes, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride typically involves the reaction of 3,5-dichlorophenol with 4-bromoacetophenone to form an intermediate, which is then reacted with ethylamine to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles

Scientific Research Applications

1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a psychoactive drug for treating certain mental health conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. By increasing the levels of these neurotransmitters in the synaptic cleft, the compound exerts its psychoactive effects, leading to increased alertness, euphoria, and stimulation .

Comparison with Similar Compounds

1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride can be compared with other similar compounds, such as:

    1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethan-1-amine hydrochloride: This compound has a similar structure but includes a fluorine atom, which may alter its pharmacological properties.

    1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylethan-1-amine hydrochloride: This compound also includes a fluorine atom and an additional methyl group, which can affect its reactivity and biological activity.

Properties

IUPAC Name

1-[4-(3,5-dichlorophenoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-9(17)10-2-4-13(5-3-10)18-14-7-11(15)6-12(16)8-14;/h2-9H,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXHCVBRZVKLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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